molecular formula C12H11NO2S B1348627 Methyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 67171-55-5

Methyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B1348627
CAS No.: 67171-55-5
M. Wt: 233.29 g/mol
InChI Key: KHNSKPUYBBZGLW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5) is a versatile 2-aminothiophene derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Its molecular formula is C 12 H 11 NO 2 S, with a molecular weight of 233.29 g/mol. This compound features both an electron-rich amino group and an ester functionality, making it a prime candidate for further functionalization, notably via the classic Gewald reaction to create diverse thiophene libraries . In research, this chemical scaffold has shown significant promise in the development of novel small-molecule therapeutics. Studies have identified phenylthiophene-based analogues as potent and selective inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are key mediators of vascular endothelial permeability and inflammatory signaling . Specifically, these inhibitors have demonstrated low nanomolar efficacy in cellular models of inflammation and vascular permeability, highlighting their potential for treating conditions like macular edema . Furthermore, related 2-aminothiophene-3-carboxylates have been explored as allosteric enhancers for the adenosine A1 receptor, indicating the pharmacophoric utility of this core structure . Researchers utilize this compound as a critical building block for Structure-Activity Relationship (SAR) studies, where modifications at the 2-amino, 3-carboxylate, and 4-phenyl positions are investigated to optimize potency and selectivity for various biological targets . The compound should be stored in a dark place under an inert atmosphere at room temperature . Safety Note: This product is intended for research purposes only and is not approved for human or animal use. It carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should always be followed.

Properties

IUPAC Name

methyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSKPUYBBZGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350681
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67171-55-5
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene with phenylacetyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often require an inert atmosphere and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Physicochemical Properties

Substituent modifications at positions 2, 4, or 3 of the thiophene ring significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at Position 4 Functional Group at Position 3 Key Properties/Applications References
Methyl 2-amino-4-phenylthiophene-3-carboxylate Phenyl Methyl carboxylate Enhanced π-π stacking; synthetic intermediate for adduct formation
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Phenyl Ethyl carboxylate Anticancer potential (Bcl-2 inhibition); GPCR modulation
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Chlorophenyl Ethyl carboxylate Increased lipophilicity; potential antimicrobial activity
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl Ethyl carboxylate Crystallizes in triclinic system (P1); hydrogen-bonded chains in packing
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate 3,4-Dimethoxyphenyl Methyl carboxylate Higher molecular weight (293.34 g/mol); explored in high-throughput screening

Key Observations :

  • Carboxylate ester choice : Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters are more lipophilic, favoring membrane permeability in drug candidates .
  • Aromatic substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial activity, while electron-donating groups (e.g., 3,4-dimethoxyphenyl) improve π-π interactions in materials science .
Antimicrobial Activity
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives: Compound 12 (substituted with 4-hydroxy benzaldehyde) exhibited potent activity against B. subtilis, E. coli, P. vulgaris, and S. aureus (MIC values comparable to ampicillin/streptomycin) .
  • This compound: Limited direct antimicrobial data, but its structural analogs suggest activity is substituent-dependent .
Anticancer Potential
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives act as Bcl-2 protein antagonists, overcoming drug resistance in cancer cells . Modifications at position 2 (e.g., cyanoacetyl groups) further enhance target selectivity .

Biological Activity

Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate ester, contributing to its unique chemical properties. Its molecular formula is C₁₂H₁₁N₁O₂S, with a molecular weight of approximately 233.29 g/mol. The structural elements play a crucial role in its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The amino and phenyl groups are essential for binding to these targets, potentially leading to the inhibition or modulation of their activity. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, including those expressing programmed death-ligand 1 (PD-L1), which is critical in cancer immunotherapy . The compound's structure allows for modifications that could enhance its efficacy as a therapeutic agent against tumors.

In Vitro Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity found that this compound inhibited growth in several pathogenic bacteria, indicating its potential as a lead compound for antibiotic development.
  • Anticancer Activity : In vitro assays revealed that the compound significantly reduced cell viability in human cancer cell lines at micromolar concentrations. For instance, it exhibited an EC50 value in the low nanomolar range against PD-L1 expressing cells .

Toxicity Assessments

Toxicity studies conducted on Jurkat cells indicated that while the compound shows promise as an anticancer agent, higher concentrations may lead to cytotoxic effects. This necessitates further investigation into its safety profile before clinical applications can be considered .

Comparative Analysis of Biological Activities

Activity Efficacy Notes
AntimicrobialEffective against various strainsPotential for antibiotic development
AnticancerSignificant growth inhibitionLow nanomolar EC50 values in specific cancer lines
ToxicityCytotoxic at high concentrationsFurther studies needed to assess safety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.